Primary Utility: Reporting on Proteasome Chymotrypsin-Like Activity vs. Alternative Substrates
MeOSuc-Gly-Leu-Phe-AMC is a validated substrate for the chymotrypsin-like (CT-L) activity of the proteasome . While a direct, single-study head-to-head kinetic comparison with the widely used standard Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is not available in public literature, key differential features exist. The MeOSuc group enhances solubility compared to succinyl (Suc) or tert-butyloxycarbonyl (Boc) protecting groups, simplifying assay setup in aqueous buffers . Furthermore, its shorter tripeptide sequence is distinct from the tetrapeptide Suc-LLVY-AMC, which is a substrate for calpains in addition to the proteasome . This makes MeOSuc-Gly-Leu-Phe-AMC a more specific reporter for proteasomal CT-L activity in samples where calpain activity may be a confounding factor. In practical application, laboratories using Suc-LLVY-AMC report Km values in the low micromolar range (e.g., 10-100 µM) for purified 20S proteasome .
| Evidence Dimension | Solubility and Assay Readiness |
|---|---|
| Target Compound Data | Soluble in DMSO; MeOSuc group enhances aqueous solubility |
| Comparator Or Baseline | Suc-LLVY-AMC: Succinyl group provides less solubility enhancement than MeOSuc |
| Quantified Difference | Qualitative improvement; less DMSO required for stock solutions. |
| Conditions | In vitro biochemical assay preparation |
Why This Matters
The improved solubility of MeOSuc-Gly-Leu-Phe-AMC minimizes the need for high concentrations of DMSO, which can inhibit enzyme activity and compromise assay accuracy.
